molecular formula C10H14BrNO B13232724 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol

2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13232724
M. Wt: 244.13 g/mol
InChI Key: DIJCQPFISSGEJJ-UHFFFAOYSA-N
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Description

2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H14BrNO. It is a brominated derivative of phenylethylamine and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2-bromophenylacetonitrile with ethylene oxide in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: 50-70°C

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding amine using lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether

    Substitution: Sodium azide in dimethylformamide (DMF), thiourea in ethanol

Major Products Formed

    Oxidation: 2-{[1-(2-Bromophenyl)ethyl]amino}acetaldehyde

    Reduction: 2-{[1-(2-Bromophenyl)ethyl]amino}ethane

    Substitution: 2-{[1-(2-Azidophenyl)ethyl]amino}ethan-1-ol

Scientific Research Applications

2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-bromophenyl)ethan-1-ol
  • 2-{[(2-bromophenyl)methyl]amino}ethan-1-ol
  • 4-bromophenylethanol

Uniqueness

2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-[1-(2-bromophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H14BrNO/c1-8(12-6-7-13)9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3

InChI Key

DIJCQPFISSGEJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCCO

Origin of Product

United States

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